2-(3-Oxobutan-2-yl)isoindole-1,3-dione

CAS No.: 2028-33-3

Cat. No.: VC3742460

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2028-33-3 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-(3-oxobutan-2-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C12H11NO3/c1-7(8(2)14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-7H,1-2H3 |

| Standard InChI Key | NKPDEEQLUDNJPD-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C)N1C(=O)C2=CC=CC=C2C1=O |

| Canonical SMILES | CC(C(=O)C)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Properties and Structure

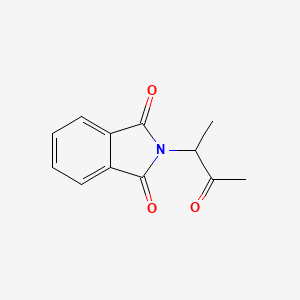

2-(3-Oxobutan-2-yl)isoindole-1,3-dione features an isoindole-1,3-dione core (also known as phthalimide) with a 3-oxobutan-2-yl substituent attached to the nitrogen atom. This structure contains multiple functional groups that contribute to its chemical properties and potential biological activities. The key chemical identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of 2-(3-Oxobutan-2-yl)isoindole-1,3-dione

| Property | Value |

|---|---|

| CAS Number | 2028-33-3 |

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-(3-oxobutan-2-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C12H11NO3/c1-7(8(2)14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-7H,1-2H3 |

| Standard InChIKey | NKPDEEQLUDNJPD-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C)N1C(=O)C2=CC=CC=C2C1=O |

| PubChem Compound ID | 12910747 |

The structural features of 2-(3-Oxobutan-2-yl)isoindole-1,3-dione include:

-

The isoindole-1,3-dione core consists of a benzene ring fused to a five-membered ring containing a nitrogen atom and two carbonyl groups at positions 1 and 3.

-

The 3-oxobutan-2-yl substituent attached to the nitrogen atom introduces an additional ketone functionality.

-

The compound contains a chiral center at the 2-position of the butane chain, potentially leading to stereoisomers with distinct properties.

These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological activities. The presence of multiple carbonyl groups suggests potential hydrogen-bonding capabilities and reactivity patterns that could be relevant for both chemical transformations and biological interactions.

Synthesis and Characterization

Characterization Techniques

Comprehensive characterization of 2-(3-Oxobutan-2-yl)isoindole-1,3-dione typically involves a combination of analytical techniques to confirm its structure, purity, and physicochemical properties. These techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide critical information about the hydrogen and carbon environments within the molecule. For structurally related compounds, characteristic NMR signals have been reported, such as those observed for 2-(2-oxopropyl)isoindoline-1,3-dione, which exhibits specific patterns in the aromatic region (7.75-7.88 ppm) corresponding to the isoindole ring system.

-

Mass Spectrometry: This technique enables determination of the molecular weight and fragmentation pattern, offering valuable structural insights. The expected molecular ion peak for 2-(3-Oxobutan-2-yl)isoindole-1,3-dione would appear at m/z 217, consistent with its molecular formula C12H11NO3.

-

Infrared (IR) Spectroscopy: IR analysis is particularly useful for identifying functional groups, especially the carbonyl stretching frequencies associated with the isoindole-1,3-dione core (typically around 1700-1750 cm-1) and the ketone functionality in the 3-oxobutan-2-yl substituent (approximately 1710-1720 cm-1).

-

X-ray Crystallography: For crystalline forms, this technique provides definitive three-dimensional structural information, including bond lengths, angles, and absolute configuration at the chiral center.

These characterization methods collectively enable comprehensive structural elucidation and quality assessment of 2-(3-Oxobutan-2-yl)isoindole-1,3-dione, facilitating its further development for various applications.

| Category | Precautionary Statements |

|---|---|

| Prevention | P233: Keep container tightly closed P260: Do not breathe dust/fume/gas/mist/vapors/spray P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P330: Rinse mouth P332+P313: If skin irritation occurs: Get medical advice/attention P337+P313: If eye irritation persists: Get medical advice/attention |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations |

It should be emphasized that these recommendations are based on structurally similar compounds and should be considered provisional until specific safety evaluations for 2-(3-Oxobutan-2-yl)isoindole-1,3-dione are available. Proper risk assessment should be conducted before handling this compound in research or industrial settings.

Future Research Directions

Given the limited specific information available on 2-(3-Oxobutan-2-yl)isoindole-1,3-dione, numerous opportunities exist for expanding our understanding of this compound and developing its potential applications. Key areas for future research include:

Synthetic Methodology Development

Developing efficient, scalable, and environmentally friendly synthetic routes for 2-(3-Oxobutan-2-yl)isoindole-1,3-dione represents an important research priority. This could include:

-

Exploration of catalytic methods to improve yield and selectivity

-

Development of one-pot synthetic procedures to reduce the number of isolation and purification steps

-

Investigation of green chemistry approaches to minimize environmental impact

-

Stereoselective synthesis methods to control the configuration at the chiral center

Advances in synthetic methodology would facilitate further research by ensuring reliable access to high-quality material for biological and physicochemical studies.

Structure-Activity Relationship Studies

Systematic investigation of how structural modifications to 2-(3-Oxobutan-2-yl)isoindole-1,3-dione affect its biological activities could lead to the development of more potent and selective derivatives. Such studies might include:

-

Modifications to the isoindole core, such as introduction of substituents on the aromatic ring

-

Variations in the oxobutanyl side chain, including chain length and substitution patterns

-

Exploration of stereoisomers to evaluate the impact of stereochemistry on activity

-

Development of prodrug approaches to enhance pharmacokinetic properties

These structure-activity relationship studies would provide valuable insights for rational design of optimized compounds with enhanced biological profiles.

Mechanism of Action Studies

For any identified biological activities, understanding the underlying mechanisms would be essential for rational drug design and optimization. This could involve:

-

Identification of molecular targets through proteomic and genomic approaches

-

Elucidation of binding modes using computational and experimental methods

-

Investigation of cellular pathways affected by the compound

-

Evaluation of selectivity profiles across multiple targets

Mechanistic insights would guide further development efforts and help position 2-(3-Oxobutan-2-yl)isoindole-1,3-dione or its derivatives in the appropriate therapeutic context.

Expanded Biological Evaluation

Comprehensive evaluation of 2-(3-Oxobutan-2-yl)isoindole-1,3-dione across multiple biological systems would reveal its full potential. This should include:

-

Antimicrobial screening against diverse bacterial, fungal, and parasitic pathogens

-

Anticancer evaluation across multiple cancer cell lines with different molecular profiles

-

Assessment of anti-inflammatory and antioxidant properties

-

In vivo studies to evaluate efficacy, pharmacokinetics, and toxicity profiles

Such comprehensive biological evaluation would identify the most promising applications for further development.

Formulation and Delivery Systems

Development of appropriate formulation and delivery systems for 2-(3-Oxobutan-2-yl)isoindole-1,3-dione would be critical for practical applications. This could include:

-

Solubility enhancement techniques for aqueous environments

-

Targeted delivery systems for specific applications

-

Controlled release formulations for optimized pharmacokinetics

-

Combination formulations with complementary active ingredients

These developments would address practical challenges in utilizing 2-(3-Oxobutan-2-yl)isoindole-1,3-dione for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume